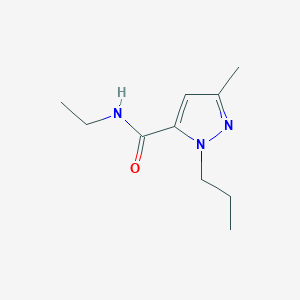

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

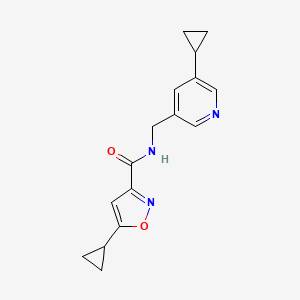

“N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues has been reported .Molecular Structure Analysis

The molecular structure of pyrazole derivatives comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The molecular formula of “Ethyl 3-propyl-1H-pyrazole-5-carboxylate” is C9H14N2O2 .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including radical addition followed by intramolecular cyclization .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrazole derivatives have been studied for their antimicrobial properties. For instance, certain pyrazole-thiobarbituric acid analogues exhibit significant activity against various strains such as Candida albicans, Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis .

Anti-inflammatory and Analgesic Properties

Some synthesized pyrazoles have shown promising anti-inflammatory and analgesic activities. A novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines were found to have good activity comparable with standard drugs like pentazocin and diclofenac sodium .

Anti-cancer Potential

Pyrazole derivatives are also being explored for their anti-cancer properties. A particular pyrazole derivative was observed to induce apoptosis in 4T1 cells by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and potentially inducing apoptosis through DNA fragmentation .

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is currently unknown. Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit tyrosine-protein kinase BTK , which plays a crucial role in B-cell development.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Pyrazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The future directions in this field involve advancing the methodologies and applications of pyrazole derivatives .

Eigenschaften

IUPAC Name |

N-ethyl-5-methyl-2-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-4-6-13-9(7-8(3)12-13)10(14)11-5-2/h7H,4-6H2,1-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHTVLXFJIWWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)NCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)

![N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959385.png)

![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2959386.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)

![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)